Monactin is primarily sourced from Streptomyces griseus and other related actinobacteria. The production involves cultivating these bacteria in controlled fermentation conditions that promote the biosynthesis of this compound. The extraction and purification process typically employs chromatographic techniques to isolate monactin from the fermentation broth .
The synthesis of monactin can be achieved through both natural fermentation processes and synthetic routes. The natural method involves:
In industrial settings, large-scale fermentation is conducted in bioreactors, where parameters such as temperature, pH, and aeration are meticulously controlled to enhance production efficiency. Analytical methods like liquid chromatography-mass spectrometry (LC-MS) are utilized for monitoring the biosynthetic process and ensuring quality control during production .
Monactin has a complex molecular structure characterized by a large cyclic backbone with multiple functional groups that contribute to its ionophoric activity. The chemical formula of monactin is , and its InChI Key is YPUPRVWRYDPGCW-IDBRQATOSA-N. The structure includes several hydroxyl groups and a series of stereocenters that define its spatial configuration.
The molecular weight of monactin is approximately 718.97 g/mol. Its structural complexity allows it to interact selectively with specific ions, particularly potassium and sodium, facilitating their transport across biological membranes.
Monactin participates in various chemical reactions, primarily involving:
Monactin exerts its biological effects primarily through its ionophoric activity. It facilitates the transport of ions across cell membranes by forming complexes with these ions, effectively disrupting ionic gradients essential for cellular function.
The mechanism involves:
Monactin has significant applications in various scientific fields:
The biosynthesis of monactin follows a polyketide-derived pathway initiated from succinate, acetate, and propionate precursors. The enzymatic cascade begins with the condensation of one succinyl-CoA, one methylmalonyl-CoA (derived from propionate), and two malonyl-CoA (derived from acetate) units to form 2-methyl-6,8-dihydroxynon-2E-enoic acid (NEA) [8]. The nonactate synthase (NonS) enzyme then catalyzes a stereospecific intramolecular Michael addition, cyclizing NEA into nonactic acid (NA) or its homologs (HNA, BNA) [8]. Crucially, monactin assembly requires two enantiomeric forms of HNA—(+)-HNA and (−)-HNA—which are tetramerized via ester linkages by a macrocyclase complex (molecular weight ~350 kDa) [8]. The stereochemistry of this step ensures the "alternating" (+)(−)(+)(−) configuration characteristic of bioactive macrotetrolides.
Table 2: Key Enzymes and Substrates in Monactin Biosynthesis
Enzyme/Step | Function | Substrate(s) | Product |
---|---|---|---|
Polyketide Synthase | Chain elongation | Succinyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | NEA homologs |
NonS (Nonactate Synthase) | Cyclization via Michael addition | NEA homologs | Enantiomeric HNA |
Macrocyclase | Stereospecific tetramerization | (+)-HNA and (−)-HNA | Monactin macrocycle |
Monactin and nonactin share overlapping biosynthetic pathways but differ in their monomer specificity. Nonactin incorporates nonactic acid (NA), while monactin requires homononactic acid (HNA), which possesses an additional methylene group. Strains like S. griseus DSM40695 produce both compounds but exhibit distinct homolog distribution patterns. Genetic disruption of nonS—encoding the enzyme responsible for cyclizing NEA to NA/HNA—abolishes all macrotetrolide production. Remarkably, supplementing nonS mutants with racemic (±)-NA restores nonactin but not monactin synthesis, confirming NonS's enantioselectivity for (−)-NA/(−)-HNA formation [8]. Fermentation studies reveal that carbon/nitrogen ratios significantly impact homolog ratios: High C/N media favor longer-chain homologs like monactin and dinactin due to enhanced methylmalonyl-CoA precursor flux [10].
Table 3: Production Characteristics of Nonactin vs. Monactin
Parameter | Nonactin | Monactin |
---|---|---|
Core Monomer | Nonactic acid (NA) | Homononactic acid (HNA) |
Alkyl Side Chain | Methyl (CH3) | Ethyl (C2H5) |
Ion Selectivity (K+) | Moderate | High |
Key Producer Strains | S. griseus, S. tsukubensis | S. griseus, S. werraensis |
The ~55 kb macrotetrolide biosynthetic gene cluster in S. griseus houses nonS, regulatory genes (nonR), and resistance determinants. Expression is governed by a hierarchical regulatory cascade: Cluster-situated regulators (CSRs) like NonR activate pathway-specific genes, while global regulators integrate nutritional signals [6] [10]. Key influences include:
Recent CRISPR-Cas9 approaches demonstrate that silencing dominant antibiotic clusters (e.g., streptomycin pathways) can activate cryptic macrotetrolide variants by relieving metabolic competition [9]. Refactoring promoters within the non cluster further enhances monactin titers by bypassing native regulatory bottlenecks [3] [9].
Table 4: Regulatory Factors Influencing Macrotetrolide Biosynthesis
Regulator | Signal | Effect on Monactin Production | Mechanism |
---|---|---|---|
GlnR | Nitrogen excess | Repression | Binds non cluster promoters |
PhoP | Phosphate scarcity | Activation | Derepresses biosynthetic genes |
cAMP | Low glucose | Activation | Relieves CCR |
Cluster-situated (NonR) | Pathway-specific | Activation | Direct transcriptional activation |
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